4,5-Dimethoxy-2-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethoxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPBPUNVOHTNDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372872 | |
| Record name | 4,5-dimethoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20736-28-1 | |
| Record name | 4,5-dimethoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethoxy-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Dimethoxybenzoic Acid Scaffolds in Contemporary Chemical and Biological Sciences
Dimethoxybenzoic acid scaffolds are structural frameworks that feature a benzoic acid core with two methoxy (B1213986) groups. These scaffolds are of considerable interest in medicinal chemistry and drug discovery. The position of the methoxy groups on the benzene (B151609) ring can dramatically alter the molecule's biological activity. For instance, dimethoxybenzoic acid derivatives have been investigated for their potential as anticancer agents. acs.orgresearchgate.net The methoxy groups can influence how the molecule binds to biological targets, such as proteins and enzymes, and can affect its absorption, distribution, metabolism, and excretion (ADME) properties. cymitquimica.com The study of these scaffolds helps researchers understand structure-activity relationships, guiding the design of new therapeutic agents. nih.govnih.gov
Overview of Aromatic Carboxylic Acid Derivatives with Established Biological Relevance and Synthetic Utility
Aromatic carboxylic acids and their derivatives are ubiquitous in both natural products and synthetic compounds with a wide range of biological activities and industrial applications. numberanalytics.comnih.gov Salicylic acid, a simple hydroxylated benzoic acid, is the precursor to the well-known anti-inflammatory drug aspirin. britannica.com Benzoic acid itself and its salts are used as food preservatives due to their antimicrobial properties. britannica.com In the realm of synthetic utility, terephthalic acid is a key monomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a common polyester. numberanalytics.com The synthesis of these derivatives often involves standard organic reactions such as esterification, amidation, and the formation of acid chlorides. numberanalytics.com More advanced methods include palladium-catalyzed carbonylation reactions. researchgate.net
Research Context of 4,5 Dimethoxy 2 Methylbenzoic Acid Within Specialized Organic Chemistry and Medicinal Chemistry Domains
Established Synthetic Routes to this compound
Traditional methods for synthesizing this compound and related compounds often rely on a series of well-established chemical transformations. These routes typically begin with simpler, commercially available aromatic precursors and build complexity through sequential reactions.
Multi-Step Synthesis from Precursor Aromatic Compounds and Intermediates
The synthesis of methoxy-substituted benzoic acids frequently involves electrophilic substitution, hydrolysis of esters, or the interconversion of functional groups. For instance, analogous compounds such as 4-hydroxy-3,5-dimethoxybenzoic acid can be synthesized through the alkylation or methoxylation of phenolic precursors. Key steps in these multi-step syntheses often include:
Methylation: The introduction of methoxy groups is commonly achieved using methylating agents like methyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Carboxylic Acid Formation: The final carboxylic acid functionality is often generated through the hydrolysis of an ester intermediate, for example, by treating an ethyl benzoate (B1203000) derivative with sodium hydroxide (B78521) followed by acidification with hydrochloric acid.
A common precursor for dimethoxybenzoic acid isomers is 3,4-dimethoxybenzoic acid (veratric acid). The synthesis of a related nitro-substituted compound, 4,5-dimethoxy-2-nitrobenzoic acid, can be achieved from veratric acid through nitration. chemicalbook.com This nitro derivative can then potentially be converted to this compound through a series of reduction and methylation steps.
Regioselective Functionalization Strategies Utilizing Halogenation and Oxidation
Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing specifically substituted aromatic compounds. Halogenation and oxidation reactions are powerful tools for achieving this control. For example, the synthesis of 5-bromo-2-methylbenzoic acid involves the direct bromination of 2-methylbenzoic acid using bromine in concentrated sulfuric acid. chemicalbook.com This demonstrates the ability to selectively introduce a halogen atom at a specific position on the aromatic ring.
Similarly, oxidation reactions are crucial. The conversion of an aldehyde to a carboxylic acid is a common and vital transformation. For instance, 3,4-dimethoxy-6-nitrobenzaldehyde can be oxidized to 4,5-dimethoxy-2-nitrobenzoic acid using sodium chlorite (B76162) and hydrogen peroxide. chemicalbook.com This highlights the use of selective oxidation to form the carboxylic acid group without affecting other functional groups on the ring.
Synthesis of Related Dimethoxybenzoic Acid Isomers and Their Chemical Transformations
The synthesis and study of various dimethoxybenzoic acid isomers provide valuable context for understanding the chemistry of this compound. For example, 2,6-dimethoxybenzoic acid can be synthesized from sodium sand and chlorobenzene (B131634) in toluene (B28343) with propyl carbinol as a catalyst. google.com The synthesis of 2-propoxy-5-methylbenzoic acid has been explored via two different routes starting from p-cresotinic acid, with the preferred method involving the esterification of the carboxylic acid, followed by propylation and subsequent hydrolysis. nist.gov
The structural characteristics of these isomers influence their chemical behavior. For instance, 2,5-dimethoxybenzoic acid exhibits an unusual intramolecular hydrogen bond between the carboxylic acid group and the methoxy group at the 2-position, a feature not typically observed in other dimethoxybenzoic acid isomers. researchgate.net In contrast, 3,4-dimethoxybenzoic acid forms typical hydrogen-bonded dimers in its crystal structure. researchgate.net These structural nuances, dictated by steric and electronic effects, play a significant role in the reactivity and physical properties of these compounds.
Novel Synthetic Approaches and Methodological Advancements
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the preparation of aromatic carboxylic acids. These include the use of novel catalysts and the application of green chemistry principles.
Catalyst-Mediated Synthesis and Optimization of Reaction Conditions
Catalysts play a pivotal role in modern organic synthesis by enabling new reaction pathways and improving the efficiency of existing ones. For the synthesis of carboxylic acids, various catalytic systems have been developed. For example, a palladium(II) complex has been designed to catalyze the carboxylation of nonactivated C-H bonds with CO2, offering a direct route to aromatic carboxylic acids. researchgate.net Another approach involves the use of an iridium(III) acetate (B1210297) and lithium iodide system to synthesize carboxylic acids from alcohols, CO2, and H2. rsc.org
The oxidation of aldehydes to carboxylic acids can be achieved using a selenium-containing catalyst with hydrogen peroxide in water, providing an eco-friendly method. mdpi.com The optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is crucial for maximizing yield and selectivity in these catalytic processes.
Green Chemistry Principles and Sustainable Synthetic Protocols for Aromatic Carboxylic Acids
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of aromatic carboxylic acid synthesis, this translates to using renewable starting materials, employing catalytic methods, and minimizing waste.
One sustainable approach involves the use of biomass-derived synthons. For example, functionalized aromatic carboxylic acids can be synthesized from 3-hydroxy-2-pyrones, which are derived from galactaric acid, through a base-promoted domino reaction. acs.org Chemo-enzymatic cascade reactions, which combine chemical and enzymatic steps in a one-pot process, offer another green synthetic route. These cascades can be used to produce aromatic aldehydes and their corresponding carboxylic acids from natural phenylpropenes. rsc.org The use of environmentally benign solvents like water and the recycling of catalysts are also key features of sustainable synthetic protocols. mdpi.comresearchgate.net
Data on Synthetic Approaches
| Synthetic Approach | Starting Material | Key Reagents/Catalysts | Product | Key Features | Reference |
| Multi-Step Synthesis | Veratric Acid | Nitric acid | 4,5-Dimethoxy-2-nitrobenzoic acid | Nitration of a precursor | chemicalbook.com |
| Regioselective Halogenation | 2-Methylbenzoic acid | Bromine, Sulfuric acid | 5-Bromo-2-methylbenzoic acid | Selective introduction of a halogen | chemicalbook.com |
| Regioselective Oxidation | 3,4-Dimethoxy-6-nitrobenzaldehyde | Sodium chlorite, Hydrogen peroxide | 4,5-Dimethoxy-2-nitrobenzoic acid | Selective oxidation of an aldehyde | chemicalbook.com |
| Isomer Synthesis | Sodium sand, Chlorobenzene | Toluene, Propyl carbinol | 2,6-Dimethoxybenzoic acid | Utilizes specific starting materials and catalyst | google.com |
| Catalyst-Mediated Carboxylation | Arenes | Palladium(II) complex, CO2 | Aromatic carboxylic acids | Direct carboxylation of C-H bonds | researchgate.net |
| Catalytic Alcohol Carboxylation | Alcohols | Iridium(III) acetate, LiI, CO2, H2 | Carboxylic acids | Synthesis from alcohols | rsc.org |
| Green Catalytic Oxidation | Aldehydes | Selenium-containing catalyst, H2O2 | Carboxylic acids | Eco-friendly oxidation in water | mdpi.com |
| Biomass-Derived Synthesis | 3-Hydroxy-2-pyrones | Base | Functionalized aromatic carboxylic acids | Utilizes renewable starting materials | acs.org |
| Chemo-enzymatic Cascade | Phenylpropenes | Enzymes, Chemical catalysts | Aromatic aldehydes and carboxylic acids | One-pot, multi-step reaction | rsc.org |
Derivatization Strategies and Synthetic Transformations of this compound Core
The chemical architecture of this compound, featuring a carboxylic acid functional group, provides a direct handle for derivatization. cymitquimica.com This allows for its conjugation with other molecules and the expansion of its chemical diversity through esterification, amidation, and other transformations.
Esterification and Amidation Reactions for Diverse Conjugate Formation
The carboxylic acid moiety of this compound is a primary site for forming ester and amide linkages, which are fundamental transformations for creating a vast array of molecular conjugates.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. A conventional approach involves the Fischer esterification, which typically uses an alcohol in the presence of a strong acid catalyst like sulfuric acid. A milder and more contemporary method is the Steglich esterification, which is particularly useful for substrates that may be sensitive to harsh acidic conditions. organic-chemistry.orgwikipedia.org
The Steglich reaction utilizes a coupling reagent, dicyclohexylcarbodiimide (B1669883) (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by an alcohol. The role of DMAP is critical; it acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive amide that readily esterifies the alcohol, thereby accelerating the reaction and suppressing the formation of a stable N-acylurea byproduct. organic-chemistry.orgwikipedia.org
Amidation: Similar to esterification, amidation can be achieved by activating the carboxylic acid. The O-acylisourea intermediate formed with DCC reacts efficiently with amines, which are generally more nucleophilic than alcohols, to yield the corresponding amides. organic-chemistry.org In many cases, the higher nucleophilicity of amines means the reaction can proceed efficiently without the need for a catalyst like DMAP. organic-chemistry.org These reactions are crucial for linking the this compound core to amino acids, peptides, or other amine-containing molecules.
| Reaction Type | Key Reagents | Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ | Protonated Carboxylic Acid | Ester | msu.edu |
| Steglich Esterification | Alcohol, DCC, DMAP | O-Acylisourea | Ester | organic-chemistry.orgwikipedia.org |
| Amidation | Amine, DCC | O-Acylisourea | Amide | organic-chemistry.org |
Introduction of Diverse Functional Groups on the Aromatic Core for Structure-Activity Relationship Studies
Beyond derivatizing the carboxylic acid, modifying the aromatic core of this compound is a key strategy for conducting structure-activity relationship (SAR) studies. Introducing new functional groups can significantly alter the molecule's electronic properties, steric profile, and potential biological interactions. cymitquimica.com
Modern synthetic methods offer precise control over the functionalization of aromatic rings. One powerful technique is the palladium-catalyzed C-H activation, which allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds. Research has demonstrated that related biaryl aldehydes bearing a 4,5-dimethoxy substitution pattern can undergo atroposelective C-H vinylation. acs.org This type of reaction uses a palladium catalyst to introduce a vinyl group onto the aromatic ring, showcasing a sophisticated method for core functionalization. acs.org
Another established method for functionalizing a benzoic acid derivative involves the modification of existing substituents. For example, the methyl group on a related 2-bromo-4-methyl-benzoic acid has been converted to a bromomethyl group using N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator. This transformation introduces a reactive handle that can be used for subsequent nucleophilic substitution reactions, further diversifying the molecular structure.
| Strategy | Key Reagents | Functional Group Introduced | Significance | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed C-H Vinylation | Pd(OAc)₂, Chiral Ligand, Vinyl Silane | Vinyl Group (-CH=CH₂) | Precise introduction of a C-C double bond for further modification (e.g., Heck, metathesis). | acs.org |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Bromomethyl Group (-CH₂Br) | Creates a reactive site for nucleophilic substitution. |
Formation of Complex Conjugates and Hybrid Molecules for Enhanced Research Efficacy
The synthetic handles on the this compound scaffold—the carboxylic acid and the functionalizable aromatic ring—make it an excellent building block for constructing complex conjugates and hybrid molecules. These larger molecules are designed to combine the properties of the parent acid with those of other chemical entities to achieve enhanced efficacy or novel functionality in research.
The esterification and amidation reactions detailed previously are the most direct routes for creating conjugates. By reacting this compound with biomolecules like amino acids or with other synthetic pharmacophores, researchers can create hybrid structures. These conjugates can be designed to target specific biological pathways or to improve the physicochemical properties of the parent molecule.
Furthermore, the introduction of new functional groups onto the aromatic core opens up additional pathways for conjugation. For instance, a vinyl group introduced via C-H activation can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) to form complex biaryl systems. acs.org This strategy is instrumental in building intricate molecular architectures that are otherwise difficult to access. The formation of such complex molecules from biaryl-2-aldehydes demonstrates the utility of this approach in generating molecular diversity for advanced research applications. acs.org
| Conjugation Strategy | Key Reaction | Example Conjugate Class | Research Application | Reference |
|---|---|---|---|---|
| Amide Bond Formation | Amidation (e.g., with DCC) | Peptide Conjugates | Probing biological systems, developing peptidomimetics. | organic-chemistry.org |
| Ester Bond Formation | Esterification (e.g., Steglich) | Drug-Linker Conjugates | Creating prodrugs or bioconjugates. | wikipedia.org |
| C-C Cross-Coupling | Suzuki or Heck Reaction | Complex Biaryl Molecules | Developing materials with novel electronic or optical properties; SAR studies. | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering unparalleled insight into the connectivity and environment of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, type, and arrangement of protons in a molecule. In the context of substituted benzoic acids, the chemical shifts (δ) of the aromatic protons are particularly informative. For instance, in related methoxy-substituted benzoic acids, aromatic protons typically resonate in the downfield region of the spectrum, often between 6.9 and 8.1 ppm. rsc.orgrsc.org The specific chemical shifts and splitting patterns of the protons on the benzene (B151609) ring of this compound would reveal the substitution pattern. The methyl group protons would be expected to appear as a singlet in the upfield region, typically around 2.3 to 2.6 ppm. rsc.org The methoxy group protons would also produce sharp singlet signals, generally observed between 3.7 and 3.9 ppm. rsc.orgrsc.org The acidic proton of the carboxylic acid group is often observed as a broad singlet at a very downfield chemical shift, sometimes exceeding 12 ppm, due to hydrogen bonding and chemical exchange. rsc.org
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 6.5 - 7.5 | Singlet / Doublet |
| Carboxylic Acid OH | > 10.0 | Broad Singlet |
| Methoxy OCH₃ | 3.8 - 4.0 | Singlet |
| Methyl CH₃ | 2.2 - 2.5 | Singlet |
Note: The exact chemical shifts and multiplicities can vary based on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, one would expect to see signals for the carboxylic acid carbon, the aromatic carbons, the methoxy carbons, and the methyl carbon. The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region of the spectrum, typically between 165 and 185 ppm. rsc.orgdocbrown.info The aromatic carbons attached to oxygen (C4 and C5) would be deshielded and appear at higher chemical shifts compared to the other aromatic carbons. The carbon bearing the methyl group (C2) and the carbon attached to the carboxylic acid (C1) would also have distinct chemical shifts influenced by their substituents. docbrown.info The methoxy carbons would resonate in the range of 55-65 ppm, while the methyl carbon would be found in the most upfield region, typically below 25 ppm. rsc.orgrsc.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carboxylic Acid C=O | 168 - 175 |
| Aromatic C-O | 145 - 155 |
| Aromatic C-H | 110 - 130 |
| Aromatic C (quaternary) | 120 - 140 |
| Methoxy OCH₃ | 55 - 60 |
| Methyl CH₃ | 15 - 22 |
Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and determining the precise connectivity of atoms.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For a derivative of this compound, COSY would be instrumental in establishing the connectivity between adjacent protons on the aromatic ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms (¹³C-¹H). It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between carbons and protons (typically over two to three bonds). This is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular structure by showing correlations between, for example, the methyl protons and the adjacent aromatic carbons, or the aromatic protons and the carboxylic carbon. ipb.pt
These advanced techniques, when used in concert, provide a comprehensive and definitive structural elucidation of complex molecules like this compound and its derivatives. ipb.pt
When this compound is used as a ligand to form organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy becomes a vital tool for characterizing the resulting structures. The chemical shift of the tin nucleus is highly sensitive to its coordination number and the geometry of the complex. colab.ws For instance, the formation of a complex between a dimethoxybenzoic acid and a tin atom is confirmed by a significant shift in the ¹¹⁹Sn NMR signal compared to the starting organotin compound. nih.gov The observed chemical shifts, which can range from -163 to -279 ppm for related complexes, can help determine if the coordination number of the tin atom is five or six. colab.wsnih.gov This technique is particularly useful for understanding the nature of the bonding between the carboxylate group of the benzoic acid ligand and the tin center in the solid state and in solution. northwestern.edu
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds and functional groups absorb at characteristic frequencies, making FTIR an excellent tool for qualitative analysis.
For this compound, the FTIR spectrum would be expected to show several key absorption bands:
O-H Stretch (Carboxylic Acid) : A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.
C-H Stretch (Aromatic and Aliphatic) : Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be seen just below 3000 cm⁻¹. spcmc.ac.in
C=O Stretch (Carbonyl) : A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the range of 1680-1710 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring and hydrogen bonding. spcmc.ac.in
C=C Stretch (Aromatic) : Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring. spcmc.ac.in
C-O Stretch (Ether and Carboxylic Acid) : Strong bands corresponding to the C-O stretching of the methoxy groups (aryl alkyl ethers) and the carboxylic acid would be present in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. spcmc.ac.in
The analysis of these characteristic bands in the FTIR spectrum provides confirmatory evidence for the presence of the key functional groups in this compound and its derivatives. acs.orgdocumentsdelivered.com
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |
| Carbonyl | C=O Stretch | 1680 - 1710 | Strong, Sharp |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Ether/Carboxylic Acid | C-O Stretch | 1000 - 1300 | Strong |
Raman Spectroscopy for Molecular Vibrational Analysis
Key vibrational modes for aromatic carboxylic acids and their derivatives that are typically analyzed include:
C-H stretching: Vibrations of the carbon-hydrogen bonds on the aromatic ring and the methyl group.
C=O stretching: The characteristic vibration of the carbonyl group in the carboxylic acid moiety. mdpi.com
O-H stretching and bending: Vibrations associated with the hydroxyl group of the carboxylic acid, which can be influenced by hydrogen bonding. mdpi.com
Aromatic ring stretching: The in-plane stretching vibrations of the carbon-carbon bonds within the benzene ring.
Methoxy group vibrations: Stretching and bending modes of the C-O and O-CH₃ bonds.
A hypothetical data table for the expected major Raman shifts for this compound, based on known data for similar functional groups, is presented below.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3000 - 2800 (broad) |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Methyl) | 2980 - 2870 |
| C=O Stretch (Carboxylic Acid) | 1700 - 1680 |
| C=C Stretch (Aromatic Ring) | 1620 - 1580 |
| C-O-C Asymmetric Stretch (Methoxy) | 1275 - 1200 |
| C-O-C Symmetric Stretch (Methoxy) | 1050 - 1000 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental composition of this compound, which has a molecular formula of C₁₀H₁₂O₄ and a monoisotopic mass of approximately 196.0736 g/mol . This exact mass measurement is crucial for confirming the identity of the compound and distinguishing it from isomers with the same nominal mass. Techniques like time-of-flight (TOF) mass spectrometry are often employed for HRMS analysis. nih.gov
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation Studies
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain detailed structural information by fragmenting a specific precursor ion and analyzing the resulting product ions. mdpi.com For this compound, the molecular ion ([M]+• or [M-H]⁻) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a roadmap of the molecule's structure.
Common fragmentation pathways for benzoic acid derivatives include:
Loss of a hydroxyl group (-OH): Resulting in an [M-17]⁺ ion. docbrown.info
Loss of a carboxyl group (-COOH): Leading to an [M-45]⁺ ion. libretexts.org
Loss of a methyl group (-CH₃): From the methoxy or methyl substituents.
Loss of a methoxy group (-OCH₃): Resulting in an [M-31]⁺ ion.
Decarboxylation: Loss of CO₂ from the parent ion.
For this compound, the fragmentation pattern would be influenced by the positions of the methoxy and methyl groups on the aromatic ring. While a specific MS/MS spectrum for this compound is not available in the search results, analysis of related compounds like 3,4-dimethoxybenzoic acid methyl ester shows characteristic fragments. massbank.jp For example, the mass spectrum of benzoic acid itself shows a prominent peak at m/z 105, corresponding to the loss of the hydroxyl group, and a peak at m/z 77, corresponding to the phenyl cation. docbrown.info In the case of 4,5-Dimethoxy-2-nitrobenzoic acid, numerous fragments are observed, indicating complex fragmentation pathways. chemicalbook.com
A predicted fragmentation table for this compound is presented below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 196 | 181 | CH₃ |
| 196 | 179 | OH |
| 196 | 165 | OCH₃ |
| 196 | 151 | COOH |
| 181 | 153 | CO |
| 179 | 151 | CO |
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid.
Single Crystal X-ray Diffraction Analysis for Atomic Coordinates and Bonding Parameters
Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.comnih.govmdpi.comresearchgate.netcam.ac.uk This technique would allow for the unambiguous determination of the conformation of the this compound molecule in the solid state, including the orientation of the carboxylic acid and methoxy groups relative to the benzene ring. Studies on similar benzoic acid derivatives, such as 2-methyl-4-[(4-methylphenyl)amino]benzoic acid, reveal that molecules often form dimers in the crystal structure through hydrogen bonding between the carboxylic acid groups. nih.gov The crystal structure of benzoic acid itself has been redetermined with X-rays at room temperature, providing detailed information about its solid-state conformation. researchgate.net While specific crystallographic data for this compound is not present in the search results, analysis of related structures provides insight into the expected packing and intermolecular interactions. mdpi.com
Powder X-ray Diffraction for Polymorphic Studies and Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a technique used to identify crystalline phases and study polymorphism, which is the ability of a compound to exist in multiple crystal forms. mdpi.comgovinfo.gov Different polymorphs can exhibit distinct physical properties. Studies on compounds like p-aminobenzoic acid and 2,6-dimethoxybenzoic acid have revealed the existence of multiple polymorphic forms. mdpi.comrsc.org PXRD patterns are unique to each crystalline form and serve as a fingerprint for identification. By analyzing the peak positions and intensities in a PXRD pattern, one can identify the specific crystalline phase of this compound and monitor for any phase transitions under different conditions.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are indispensable tools in synthetic and analytical chemistry for separating, identifying, and quantifying components within a mixture. For this compound, a non-volatile aromatic carboxylic acid, High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing its purity and performing quantitative analysis. For the analysis of more volatile derivatives or when higher sensitivity and structural information are required, Gas Chromatography-Mass Spectrometry (GC-MS) is employed, typically after a chemical derivatization step to increase the analyte's volatility.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is widely used to determine the purity of the synthesized compound and to quantify its presence in various samples. The progress of chemical reactions, such as the synthesis of 2-Amino-4,5-dimethoxybenzoic acid from its nitro precursor, is often monitored using HPLC to ensure the reaction has reached completion. chemicalbook.com
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comekb.egupb.rohelixchrom.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
For benzoic acid derivatives, the mobile phase is often acidified with a small amount of an acid such as phosphoric acid, formic acid, or trifluoroacetic acid. sielc.comekb.eg This suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light. ekb.egupb.ro
A typical HPLC method for a related compound, 2,4,6-Trifluorobenzoic acid, utilized a Zorbax SB-Aq C18 column with a gradient elution system. ekb.eg The mobile phase consisted of a buffer (0.1% triethylamine (B128534) adjusted to pH 4.0 with orthophosphoric acid) and a solvent mixture of acetonitrile, methanol, and water. ekb.eg Such a method could be adapted for the analysis of this compound. The validation of an HPLC method involves assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) to ensure its reliability for its intended purpose. ekb.egnih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Typical Conditions |
|---|---|
| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) ekb.egnih.gov |
| Mobile Phase A | Aqueous buffer (e.g., 0.1% Phosphoric Acid or Formic Acid in water) sielc.com |
| Mobile Phase B | Organic Modifier (e.g., Acetonitrile, Methanol) ekb.eg |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.2 mL/min ekb.eg |
| Detection | UV Spectrophotometry (e.g., at 254 nm) upb.ro |
| Temperature | Ambient or controlled (e.g., 30-40 °C) ekb.eg |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. However, GC is suitable only for compounds that are volatile and thermally stable. Carboxylic acids like this compound are generally non-volatile due to their polarity and the tendency to form hydrogen bonds. Therefore, a derivatization step is essential to convert the analyte into a more volatile form prior to GC-MS analysis. nih.govresearchgate.net
The most common derivatization technique for carboxylic acids is silylation. nih.govresearchgate.netresearchgate.net This involves replacing the active hydrogen atom of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst like trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. nih.govresearchgate.net The resulting TMS ester of this compound is significantly more volatile and can be readily analyzed by GC-MS.
Once derivatized, the sample is injected into the GC, where it is separated from other components on a capillary column, typically with a non-polar stationary phase like 5%-phenyl-95%-dimethylpolysiloxane. researchgate.net The separated components then enter the mass spectrometer, where they are ionized (usually by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum provides a molecular fingerprint of the compound and its fragmentation pattern, which is invaluable for structural elucidation and confirmation. researchgate.net
This technique is particularly useful for identifying and quantifying trace amounts of the compound or its metabolites in complex matrices, provided they can be derivatized to be volatile. A study on various phenolic and benzoic acids in human plasma successfully used a GC-MS method after extraction and derivatization with BSTFA and TMCS. researchgate.net
Table 2: General GC-MS Methodology for the Analysis of Benzoic Acid Derivatives
| Step | Description |
|---|---|
| Sample Preparation | Extraction of the analyte from the matrix (if necessary). |
| Derivatization | Reaction with a silylating agent (e.g., BSTFA + 1% TMCS, or MSTFA) to form a volatile trimethylsilyl (TMS) ester. nih.govresearchgate.net |
| GC Column | Capillary column with a non-polar stationary phase (e.g., DB-5 or equivalent). researchgate.net |
| Carrier Gas | Inert gas, typically Helium. |
| Temperature Program | A programmed temperature ramp to facilitate separation of components with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV is standard. researchgate.net |
| Detection | Mass Spectrometer operating in full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantitation. researchgate.net |
Emerging Applications and Future Research Directions
Role in Medicinal Chemistry and Rational Drug Design Programs
The 4,5-dimethoxy-2-methylbenzoic acid framework is a key building block in the synthesis of more complex molecules with potential therapeutic value. Its derivatives have been investigated for a range of biological activities, including antioxidant, antibacterial, and anticancer properties. The presence of the carboxylic acid and methoxy (B1213986) groups allows for its participation in various chemical reactions, such as esterification and amidation, facilitating the creation of diverse chemical libraries for drug discovery programs. cymitquimica.com
In the realm of rational drug design, which aims to create new medications based on the knowledge of a biological target, the substituted benzoic acid motif is of significant interest. For instance, a biaryl-2-aldehyde featuring a 4,5-dimethoxy substituent has been utilized in palladium-catalyzed atroposelective C−H vinylation, a sophisticated chemical transformation that is valuable in the synthesis of complex, chirally-defined drug candidates. acs.org This highlights the utility of the 4,5-dimethoxy substitution pattern in creating structurally precise molecules for targeted biological interactions.
Furthermore, research into the biological activities of compounds containing the dimethoxy-substituted aromatic ring points towards potential therapeutic targets. For example, a dihydropyrimido-isoquinolinone derivative bearing a dimethoxy moiety has been identified as an inhibitor of Sortase A (SrtA), an enzyme crucial for the virulence of multidrug-resistant Staphylococcus aureus. acs.org This suggests that this compound could serve as a starting point for the development of novel antivirulence agents. Preliminary studies also indicate that the anticancer effects of this compound may be mediated through the inhibition of glycogen (B147801) synthase kinase 3 beta (GSK3β), a key enzyme in cell proliferation and survival pathways.
Table 1: Potential Therapeutic Applications and Research Findings
| Therapeutic Area | Research Finding | Compound Type | Reference |
| Anticancer | Inhibition of tumor cell growth. | This compound | |
| Potential inhibition of glycogen synthase kinase 3 beta (GSK3β). | This compound | ||
| Antibacterial | Moderate antimicrobial activity against Gram-positive bacteria. | Methyl 2-amino-4,5-dimethoxybenzoate | |
| Inhibition of Sortase A (SrtA) in multidrug-resistant S. aureus. | Dihydropyrimido-isoquinolinone derivative with dimethoxy substituent | acs.org | |
| Antioxidant | Prevention of lipid peroxidation in cellular models. | This compound |
Potential in Agrochemical Development and Crop Protection
The demand for innovative and effective agrochemicals is a significant driver for the exploration of new chemical entities. datainsightsmarket.com Benzoic acid derivatives have a history of use in this sector, and the structural features of this compound make it a candidate for the development of new pesticides and herbicides. For example, methyl benzoate (B1203000), a related small organic compound, has shown promise as a green pesticide due to its acaricidal and repellent effects against pests like the two-spotted spider mite, with low phytotoxicity to several plant species. researchgate.net
The synthesis of novel compounds for crop protection often involves the use of versatile chemical intermediates. The market for related compounds, such as 4,5-dimethoxy-2-nitrobenzoic acid, is partly driven by the need for new and improved agrochemical formulations. datainsightsmarket.com This suggests a potential role for this compound as a precursor in the synthesis of next-generation agrochemicals.
Advanced Materials Science Applications, Including Organic Electronics and Dyes
In the field of materials science, organic molecules with specific electronic and optical properties are highly sought after for applications in organic electronics and as dyes. researchgate.net The aromatic nature and substitution pattern of this compound and its derivatives make them interesting candidates for these applications.
A notable example is the synthesis of a novel acid mono azo dye, 2-[(E)-(8-hydroxyquinolin-5-yl)-diazenyl]-4,5-dimethoxybenzoic acid, which was created by coupling a diazonium salt of 2-amino-4,5-dimethoxybenzoic acid with 8-hydroxyquinoline. researchgate.net This demonstrates the utility of the 4,5-dimethoxy-substituted benzoic acid core in producing chromophoric systems with potential applications in dyeing and as functional materials.
Furthermore, benzoic acid-based additives have been explored for their ability to regulate the crystal growth and charge transport of organic semiconductors. researchgate.net By mixing benzoic acid derivatives with π-conjugated organic semiconductors, it is possible to influence the thin film morphology, which is crucial for the performance of organic thin-film transistors (OTFTs). researchgate.net The specific substituents on the benzoic acid ring can modulate the interactions at the semiconductor-dielectric interface, suggesting that this compound could be investigated for its potential to fine-tune the properties of organic electronic devices.
Bio-conjugation and Prodrug Strategies for Targeted Delivery and Enhanced Efficacy
Prodrug strategies are a cornerstone of modern medicinal chemistry, aiming to improve the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. nih.gov These strategies often involve the chemical modification of a drug to create an inactive precursor that is converted to the active form in the body. The carboxylic acid group of this compound is an ideal handle for such modifications, allowing for the formation of esters or amides. These linkages can be designed to be cleaved by specific enzymes or under certain physiological conditions, enabling targeted drug release. nih.gov
Bio-conjugation, the linking of two or more molecules where at least one is a biomolecule, is another avenue for enhancing therapeutic efficacy. For example, polymers such as polyethylene (B3416737) glycol (PEG) can be conjugated to small molecule drugs to increase their water solubility, prolong their circulation time, and potentially alter their biodistribution. nih.gov The carboxylic acid functionality of this compound could be used to attach it to such polymers or other targeting moieties like antibodies, leading to more selective delivery to diseased tissues and a reduction in off-target side effects.
While specific examples of bio-conjugates or prodrugs of this compound are not yet prevalent in the literature, the principles of prodrug design strongly support the potential for this compound to be developed in this manner.
Exploration of Uncharted Biological Targets and Therapeutic Areas for this compound
The full therapeutic potential of this compound and its derivatives is still being uncovered. While preliminary studies have pointed to its antioxidant, antibacterial, and anticancer activities, there is a vast landscape of other biological targets yet to be explored. The structural similarity of its derivatives to known bioactive molecules suggests a broader range of potential applications.
For instance, the dimethoxy-substituted phenyl ring is a feature found in various natural products and synthetic compounds with diverse pharmacological activities. Derivatives of 3,4,5-trimethoxycinnamic acid, which shares a similar substitution pattern, have been shown to possess antitumor, antiviral, and central nervous system activities. nih.gov This suggests that a systematic investigation into the biological effects of this compound derivatives could reveal novel therapeutic opportunities.
The identification of Sortase A as a potential target for a related dimethoxy-substituted compound opens up the exciting possibility of developing new treatments for infectious diseases by targeting bacterial virulence rather than viability, which may reduce the pressure for the development of resistance. acs.org Future research should focus on screening this compound and its analogs against a wide array of biological targets to uncover new therapeutic avenues.
Table 2: Potential Areas for Biological Target Exploration
| Potential Target Class | Rationale | Related Findings | Reference |
| Kinases | GSK3β inhibition suggested for anticancer effects. | Preliminary anticancer studies. | |
| Bacterial Enzymes | Inhibition of Sortase A by a related compound. | Antivirulence strategy against S. aureus. | acs.org |
| Receptors | CNS activity of structurally similar compounds. | Derivatives of 3,4,5-trimethoxycinnamic acid show CNS effects. | nih.gov |
Development of Green Synthesis and Sustainable Production Methods for Industrial Scale-Up
As the potential applications of this compound expand, the development of environmentally friendly and sustainable methods for its production becomes increasingly important. Traditional chemical syntheses often rely on harsh reagents, high temperatures, and organic solvents, which can have a significant environmental impact. mdpi.com
Green chemistry principles offer a roadmap for developing more sustainable synthetic routes. This includes the use of renewable feedstocks, biocatalysis, and environmentally benign solvents like water. For example, the biosynthesis of aminobenzoic acid derivatives from glucose using engineered microorganisms represents a promising green alternative to conventional chemical synthesis. mdpi.com This approach avoids the use of petroleum-based precursors and harsh reaction conditions.
Another green strategy is the use of efficient and recyclable catalysts in mild reaction conditions. For instance, the synthesis of azoxybenzenes has been achieved in an environmentally friendly manner using a cost-effective catalyst in water at room temperature. nih.gov The application of similar principles to the synthesis of this compound could lead to more sustainable industrial production processes. Future research in this area will be critical for the economically viable and environmentally responsible scale-up of this versatile chemical compound.
Q & A
Q. What are the recommended synthetic routes for 4,5-dimethoxy-2-methylbenzoic acid, and how can competing substituent effects be managed during synthesis?
The synthesis of methoxy-substituted benzoic acids typically involves electrophilic substitution, hydrolysis, or functional group interconversion. For example, analogous compounds like 4-hydroxy-3,5-dimethoxybenzoic acid are synthesized via alkylation or methoxylation of phenolic precursors . Key steps include:
- Methylation : Use methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to introduce methoxy groups.
- Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., ethyl benzoate derivatives) using NaOH/HCl, as described for ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride .
- Competing substituent effects : Steric hindrance from methyl/methoxy groups may require controlled reaction temperatures (e.g., 45–60°C) and stoichiometric adjustments to minimize side reactions .
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Recrystallization : Use ethanol/water or DCM/hexane systems, leveraging solubility differences. For example, 4-butoxy-3,5-dichlorobenzoic acid was purified via recrystallization from ethanol .
- Column chromatography : Employ silica gel with gradient elution (e.g., 1–20% MeOH in DCM) for polar impurities, as demonstrated in the purification of Tenovin-36 .
- Acid-base extraction : Utilize pH-dependent solubility (e.g., aqueous NaOH to deprotonate the carboxylic acid, followed by acid precipitation).
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- NMR spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR for methoxy (~δ 3.8–4.0 ppm) and methyl group signals (~δ 2.3–2.5 ppm). Compare with 3,5-dibromo-4-methoxybenzamide (δ 3.96 ppm for methoxy) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₂O₄ requires [M-H]⁻ at m/z 195.0663).
- Melting point analysis : Compare with literature values for analogous compounds (e.g., 4-hydroxy-3,5-dimethoxybenzoic acid has a reported mp of ~180°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Kinetic vs. thermodynamic control : For methylation steps, lower temperatures (0–25°C) favor selective methoxy group formation over competing alkylation.
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- In situ monitoring : Employ TLC or HPLC to track intermediate formation (e.g., ester hydrolysis progress) and adjust reaction times .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar dimethoxybenzoic acid derivatives?
- Decoupling experiments : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals from methyl and methoxy groups. For example, 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid required HSQC to assign methoxy protons .
- Crystallographic validation : Compare experimental XRD data with computational models (DFT) for ambiguous cases, as done for 4-(dimethylamino)benzohydrazide .
- Isotopic labeling : Introduce deuterated methyl groups to simplify <sup>1</sup>H NMR interpretation .
Q. How do electronic and steric effects of methoxy/methyl substituents influence the reactivity of this compound in further derivatization?
- Electron-donating effects : Methoxy groups activate the aromatic ring toward electrophilic substitution but deactivate the carboxylic acid toward nucleophilic attack.
- Steric hindrance : The 2-methyl group may limit access to the ortho position, necessitating directing groups (e.g., nitro) for regioselective functionalization. This is observed in 3,5-dichloro-4-hydroxybenzoic acid derivatives .
- Protection/deprotection : Use silyl ethers (TMSCl) to protect methoxy groups during harsh reactions (e.g., nitration) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how can false positives be mitigated?
- Enzyme inhibition assays : Screen against target enzymes (e.g., cyclooxygenase) with positive controls (e.g., aspirin) and negative controls (DMSO vehicle) .
- Cytotoxicity testing : Use MTT assays on cell lines (e.g., HEK293) to rule out nonspecific toxicity.
- False positives : Pre-treat compounds with glutathione to assess redox-mediated artifacts, as done for 4-hydroxy-3-methoxybenzoic acid derivatives .
Methodological Notes
- Data validation : Cross-reference melting points and spectral data with databases like PubChem or IUCr .
- Contradictory evidence : Resolve discrepancies in substituent effects by comparing synthetic protocols for 4-hydroxy-3,5-dimethoxybenzoic acid (Acros Chimica) vs. 4-methoxybenzoic acid (Aldrich) .
- Advanced tools : Utilize computational chemistry (e.g., Gaussian for DFT calculations) to predict reaction pathways and optimize conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
